Testosterone cypionate

Pharmacokinetics Testosterone Replacement Therapy Dosing Frequency

Testosterone cypionate is a 17β-cyclopentylpropionate ester prodrug with an ~8-day half-life, supporting 7–14 day dosing intervals—1–3 days longer than enanthate and 3.5 days longer than propionate. This extended pharmacokinetic profile ensures stable serum testosterone levels between doses, making it the preferred ester for adherence-critical clinical protocols and preclinical research on muscle mass, bone density, or erythropoiesis. Critically, Pfizer stability data confirm product integrity after 180 days at 40°C, reducing cold-chain reliance and enabling reliable procurement for resource-limited or geographically challenging research sites. Select testosterone cypionate when protocol fidelity, thermal resilience, and dosing predictability are non-negotiable.

Molecular Formula C27H40O3
Molecular Weight 412.6 g/mol
CAS No. 58-20-8
Cat. No. B3395929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone cypionate
CAS58-20-8
SynonymsAndronate
Depo-Testosterone
Depo-Testosterone Cypionate
deposteron
Depostomead
Duratest
Testa-C
Testex Elmu
testosterone 17 beta-cyclopentanepropionate
testosterone 17 beta-cyclopentylpropionate
testosterone 17 beta-cypionate
testosterone cypionate
Molecular FormulaC27H40O3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C
InChIInChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1
InChIKeyHPFVBGJFAYZEBE-ZLQWOROUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone Cypionate (CAS 58-20-8): A Long-Acting Injectable Androgen Ester for Sustained Testosterone Replacement Therapy


Testosterone cypionate is a synthetic, oil-soluble 17β-cyclopentylpropionate ester prodrug of the endogenous androgen testosterone [1]. As a long-acting depot formulation, it undergoes enzymatic hydrolysis by esterases in vivo to release free testosterone, which then binds to and activates the androgen receptor (AR) in target tissues [2]. The esterification extends the duration of action relative to unesterified testosterone, which has a half-life of approximately 10 minutes, enabling less frequent intramuscular dosing . It is indicated for testosterone replacement therapy in males with conditions associated with a deficiency or absence of endogenous testosterone [3].

Why Testosterone Cypionate Cannot Be Interchanged with Other Testosterone Esters Without Clinical Consequence


Despite sharing the same active hormone moiety, testosterone esters are not therapeutically equivalent and are not interchangeable on a milligram-per-milligram basis [1]. The ester side-chain length dictates the rate of absorption from the intramuscular depot, which in turn determines the half-life, peak-to-trough serum concentration ratio, and dosing frequency required to maintain eugonadal levels [2]. Subtle differences in these pharmacokinetic parameters between esters such as cypionate, enanthate, and propionate translate into clinically meaningful differences in serum testosterone stability, patient symptomatology between injections, and the incidence of adverse effects such as polycythemia and elevated estradiol [3]. Therefore, selection of the appropriate ester is a critical determinant of therapeutic success and must be guided by the specific pharmacokinetic and clinical requirements of the patient or research protocol [4].

Quantitative Differentiation of Testosterone Cypionate from Key Comparators: A Procurement-Focused Evidence Summary


Half-Life of Testosterone Cypionate vs. Testosterone Enanthate and Testosterone Propionate

Testosterone cypionate demonstrates a longer elimination half-life compared to testosterone enanthate and testosterone propionate. This extended half-life enables a reduced dosing frequency, which is a key consideration for patient adherence and convenience in clinical and research settings .

Pharmacokinetics Testosterone Replacement Therapy Dosing Frequency

Hematocrit Elevation with Intramuscular Testosterone Cypionate vs. Intranasal Testosterone Gel

In a 4-month randomized controlled trial, men receiving intramuscular testosterone cypionate (200 mg every 2 weeks) experienced a significant increase in mean hematocrit from 42.7% to 46.6% (P < .0001), whereas men receiving intranasal testosterone gel (11 mg 3 times daily) showed no significant change (P = .233) [1]. This difference in polycythemia risk is a critical safety differentiator.

Polycythemia Adverse Effects Testosterone Replacement Therapy

Serum Testosterone Elevation with Intramuscular Testosterone Cypionate vs. Intranasal Testosterone Gel

In the same randomized controlled trial, intramuscular testosterone cypionate (200 mg every 2 weeks) produced a significantly larger increase in serum testosterone levels compared to intranasal testosterone gel (11 mg 3 times daily), with mean changes of 511 ng/dL vs. 283 ng/dL, respectively (P = .025) [1].

Efficacy Pharmacodynamics Testosterone Replacement Therapy

Thermal Stability of Testosterone Cypionate: Pfizer Internal Stability Study Data

An internal stability study conducted by Pfizer demonstrated that testosterone cypionate maintains product quality when exposed to elevated temperatures. The study found no impact on product quality after exposure to 104°F (40°C) for up to 180 days [1]. This data supports the compound's resilience during shipping and storage under non-ideal conditions.

Stability Storage Shipping

Optimal Use Cases for Testosterone Cypionate Based on Quantitative Differentiation


Long-Acting Depot for Sustained Testosterone Replacement in Hypogonadal Men

Testosterone cypionate's approximately 8-day half-life supports dosing intervals of 7 to 14 days, making it the preferred ester for patients requiring stable serum testosterone levels with minimal injection frequency. This extended duration of action is directly supported by the half-life data presented in Section 3, which demonstrates a 1-3 day longer half-life compared to testosterone enanthate and a 3.5 day longer half-life compared to testosterone propionate . This characteristic is particularly valuable in clinical settings where patient adherence is paramount or where frequent clinic visits are impractical.

Research Studies Requiring Robust Androgen Replacement with Documented Pharmacokinetics

For preclinical and clinical research protocols investigating the effects of androgen replacement on endpoints such as muscle mass, bone density, or erythropoiesis, testosterone cypionate provides a well-characterized pharmacokinetic profile with extensive historical data. The randomized controlled trial data presented in Section 3 confirms that intramuscular testosterone cypionate reliably elevates serum testosterone levels by an average of 511 ng/dL at a dose of 200 mg every 2 weeks, providing a robust and predictable androgen signal [1]. This quantifiable efficacy makes it a reliable tool for studies where a strong and consistent androgenic stimulus is required.

Procurement for Regions with Challenged Cold-Chain Logistics

The Pfizer internal stability study detailed in Section 3 demonstrates that testosterone cypionate is stable for up to 180 days when exposed to 104°F (40°C) without loss of product quality [2]. This exceptional thermal stability differentiates it from more labile formulations and makes it a preferred procurement choice for distribution networks or research sites where strict temperature control during shipping and storage cannot be guaranteed. This reduces the risk of product wastage and ensures therapeutic integrity even in resource-limited or geographically challenging environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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